molecular formula C29H42N2O3S B13773792 4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide

4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide

Cat. No.: B13773792
M. Wt: 498.7 g/mol
InChI Key: URNCTMHGJQSLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

RH 421 is synthesized through a series of chemical reactions involving the coupling of a pyridinium salt with a styryl dye precursor. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires precise control of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of RH 421 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The process often involves multiple purification steps, including recrystallization and chromatography, to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

RH 421 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving RH 421 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of RH 421 may result in the formation of oxidized derivatives with altered fluorescence properties, while reduction may yield reduced forms of the dye .

Mechanism of Action

RH 421 exerts its effects by interacting with the lipid bilayers of cell membranes. The compound’s significant dipole moment causes a dipole potential jump at the membrane-solution interface. This interaction affects the conductance of ion channels and the overall membrane potential, making RH 421 a valuable tool for studying membrane dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RH 421

RH 421 is unique due to its specific dipole moment and the resulting effects on membrane potential. This makes it particularly useful for studies requiring precise measurements of membrane dynamics and ion channel activity .

Properties

Molecular Formula

C29H42N2O3S

Molecular Weight

498.7 g/mol

IUPAC Name

4-[4-[(1Z,3E)-4-[4-(dipentylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate

InChI

InChI=1S/C29H42N2O3S/c1-3-5-9-22-31(23-10-6-4-2)29-17-15-27(16-18-29)13-7-8-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-8,13-20,24-25H,3-6,9-12,21-23,26H2,1-2H3

InChI Key

URNCTMHGJQSLOC-UHFFFAOYSA-N

Isomeric SMILES

CCCCCN(CCCCC)C1=CC=C(C=C1)/C=C/C=C\C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-]

Canonical SMILES

CCCCCN(CCCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-]

Origin of Product

United States

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